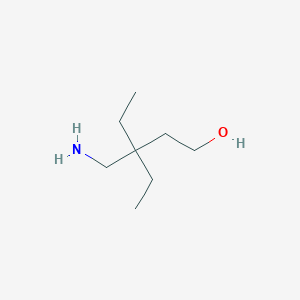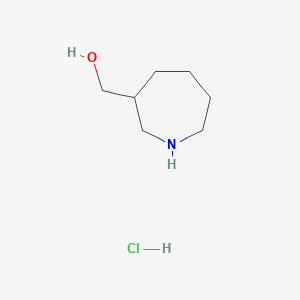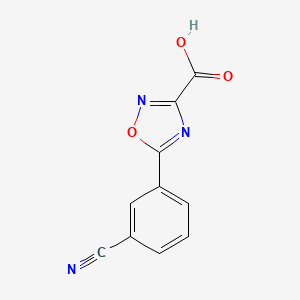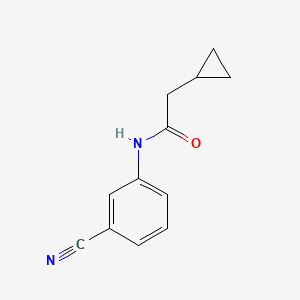![molecular formula C14H21BrClNO2 B1374549 2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1220038-86-7](/img/structure/B1374549.png)
2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Novel Copolymers Synthesis
- This compound has been used in the synthesis of novel copolymers. Research by Kharas et al. (2016) demonstrated its utility in creating trisubstituted ethylenes, which were then copolymerized with styrene. These copolymers were characterized by various methods including CHN elemental analysis, IR, and NMR, showcasing their potential in materials science (Kharas et al., 2016).
Synthesis and Copolymerization Research
- Another study by Hussain et al. (2019) involved the synthesis and styrene copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates, including variants with the 2-bromo-4-methoxy group. This research adds to the understanding of copolymerization processes and the development of novel materials (Hussain et al., 2019).
Advanced Material Properties
- The decomposition and thermal properties of these copolymers were also studied, as seen in Howard et al. (2021). This is crucial for understanding the stability and usability of materials derived from these copolymers in various applications (Howard et al., 2021).
Chemical Process Development
- Research by Ueno et al. (2015) discussed the development of a second-generation process for synthesizing benzyl piperidine derivatives, crucial for the preparation of dual inhibitors. This highlights the compound's significance in enhancing chemical synthesis processes (Ueno et al., 2015).
Propiedades
IUPAC Name |
2-[2-(2-bromo-4-methoxyphenoxy)ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2.ClH/c1-17-12-5-6-14(13(15)10-12)18-9-7-11-4-2-3-8-16-11;/h5-6,10-11,16H,2-4,7-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVINCIBVTNIRPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B1374466.png)

![6-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1374468.png)






amine](/img/structure/B1374483.png)


![2-[1-(5-bromofuran-2-yl)-N-phenylformamido]acetic acid](/img/structure/B1374486.png)
![2-(4-Bromothiophen-2-yl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid](/img/structure/B1374487.png)